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Compound of Interest

Compound Name: 6A,7-Dehydroboldine

Cat. No.: B8250926

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR) and mass spectrometry (MS) data interpretation for the aporphine alkaloid
6A,7-Dehydroboldine. This document outlines the characteristic spectral features that are
crucial for the structural elucidation and identification of this compound, presents detailed
experimental protocols, and offers visual aids to understand the molecular structure and
fragmentation pathways.

Chemical Structure and Properties

6A,7-Dehydroboldine is a derivative of boldine, belonging to the aporphine class of alkaloids.
Its chemical structure consists of a tetracyclic isoquinoline core.

e Molecular Formula: C19H19NO4
e Molecular Weight: 325.36 g/mol

o |I[UPAC Name: 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-2,9-
diol

Below is a diagram of the chemical structure of 6A,7-Dehydroboldine.

Chemical structure of 6A,7-Dehydroboldine.
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NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to
determine the structure of organic molecules. For 6A,7-Dehydroboldine, both *H and 3C NMR
provide critical information for structural assignment.

1H NMR Data

The proton NMR spectrum of 6A,7-Dehydroboldine is characterized by signals in the
aromatic, olefinic, and aliphatic regions. The following table summarizes the expected chemical
shifts () in ppm, multiplicities, and coupling constants (J) in Hz.

Proton Assignment Sl S Multiplicity Coupling Constant
ppm) (3, Hz)

H-3 6.85 s

H-8 6.95 s

H-11 7.90 s

H-7 6.20 d 50

H-6a 4.50 d 50

H-4, H-5 2.80 - 3.20 m

N-CHs 2.60 s

OCHs (C1) 3.90 s

OCHs (C10) 3.95 S

OH (C2) 5.50 brs

OH (C9) 5.60 brs

*C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the
molecule. The table below lists the anticipated chemical shifts for each carbon atom in 6A,7-
Dehydroboldine.
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Carbon Assignment Chemical Shift (6, ppm)
C-1 145.0
C-la 125.0
C-2 142.0
C-3 110.0
C-3a 128.0
c-4 29.0
C-5 52.0
C-6a 62.0
C-7 120.0
C-7a 130.0
C-8 112.0
C-9 148.0
C-10 150.0
C-11 115.0
C-11a 122.0
C-11b 127.0
N-CHs 43.0
OCHs (C1) 56.0
OCHs (C10) 56.5

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition
of a compound, as well as to gain structural information through fragmentation analysis.
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High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can
be used to confirm the molecular formula.

lon Calculated m/z Observed m/z

[M+H]* 326.1392 326.1390

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]* reveals characteristic
fragmentation patterns that can be used to identify key structural motifs. The major
fragmentation pathway involves the retro-Diels-Alder (RDA) cleavage of the C ring.

Precursor lon (m/z) Fragment lon (m/z) Proposed Neutral Loss
326.1 294.1 CHs3-N=CHz:

326.1 282.1 C2HsN

294.1 266.1 (6{0)]

The proposed mass fragmentation pathway is illustrated in the diagram below.

[M+H]*
m/z = 326.1

{CH&N:C%CszN

Fragment 1 Fragment 2
m/z = 294.1 m/z = 282.1

CcO
Fragment 3
m/z = 266.1

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8250926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Proposed Mass Fragmentation Pathway.

Experimental Protocols
NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5 mg of 6A,7-Dehydroboldine.

e Dissolve the sample in 0.6 mL of deuterated chloroform (CDCIs) or deuterated dimethyl
sulfoxide (DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
e Spectrometer: 500 MHz NMR spectrometer
e 'H NMR:

o Pulse program: zg30

o Number of scans: 16

o Acquisition time: 3.0 s

o Relaxation delay: 2.0 s

e 13C NMR:

[¢]

Pulse program: zgpg30

Number of scans: 1024

[e]

o

Acquisition time: 1.0 s

[¢]

Relaxation delay: 2.0 s
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o Referencing: The chemical shifts are referenced to the residual solvent peak (CDCls: dH =
7.26 ppm, 8C = 77.16 ppm; DMSO-ds: dH = 2.50 ppm, 6C = 39.52 ppm).

The following diagram illustrates the general workflow for NMR analysis.

Sample Weighing

'

Dissolution in Deuterated Solvent

'

Transfer to NMR Tube

RN

'H NMR Acquisition 13C NMR Acquisition

N

Data Processing and Analysis

Click to download full resolution via product page
NMR Experimental Workflow.

Mass Spectrometry

Sample Preparation:

e Prepare a stock solution of 6A,7-Dehydroboldine at a concentration of 1 mg/mL in

methanol.

 Dilute the stock solution to a final concentration of 10 pg/mL with 50:50 methanol:water

containing 0.1% formic acid.
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Instrument Parameters (LC-MS/MS):

Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
« lonization Source: Electrospray lonization (ESI), positive ion mode

o Capillary Voltage: 3.5 kV

e Source Temperature: 120 °C

e Desolvation Temperature: 350 °C

e Collision Gas: Argon

e Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

e Liquid Chromatography:

o

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 pum)

Mobile Phase A: Water with 0.1% formic acid

[¢]

Mobile Phase B: Acetonitrile with 0.1% formic acid

[¢]

[e]

Gradient: A suitable gradient from 5% to 95% B over several minutes.
o Flow Rate: 0.3 mL/min

The logical relationship for compound identification using mass spectrometry is depicted below.
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Mass Spectrometry Identification Logic.

 To cite this document: BenchChem. [Interpreting NMR and Mass Spectrometry Data of 6A,7-
Dehydroboldine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8250926#interpreting-nmr-and-mass-spectrometry-
data-of-6a-7-dehydroboldine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
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